2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid
Description
Molecular Geometry and Crystallographic Analysis
The molecular structure of 2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid has been extensively characterized through single-crystal X-ray diffraction analysis, revealing important geometric parameters and crystal packing arrangements. The compound crystallizes with a melting point range of 189-190°C, indicating considerable thermal stability attributed to its rigid aromatic framework and intermolecular hydrogen bonding interactions. The molecular formula C15H11NO2S corresponds to a molecular weight of 269.32 g/mol, with the structure featuring a benzothiazole heterocycle linked to a benzoic acid unit via a methylene spacer.
Crystallographic studies of structurally related benzothiazole derivatives provide insight into the geometric arrangements typical of this compound class. Research on similar benzothiazole-containing systems demonstrates that these molecules exhibit near-planar conformations for their benzothiazole moieties, with dihedral angles between aromatic planes ranging from 112.56° to 124.68°. The crystal packing is stabilized through multiple intermolecular interactions, including carbon-hydrogen to nitrogen contacts that form infinite chain structures along specific crystallographic directions.
The benzothiazole ring system maintains planarity due to the aromatic conjugation, while the methylene bridge allows for rotational flexibility between the benzothiazole and benzoic acid portions of the molecule. X-ray crystallographic analysis of related compounds reveals that intermolecular interactions play crucial roles in determining solid-state arrangements, with π-π stacking interactions between thiazole rings contributing significantly to crystal stability. These stacking interactions occur with inter-centroid distances ranging from 3.614 to 4.074 Å, inter-planar distances of 3.4806 to 3.6902 Å, and slippage values between 0.759 and 1.887 Å.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
Comprehensive spectroscopic characterization of this compound has been achieved through multiple analytical techniques, providing detailed structural confirmation and electronic property information. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the various aromatic and aliphatic proton environments within the molecule. The benzothiazole ring protons typically appear in the aromatic region between 7-8 parts per million, while the methylene bridge protons exhibit distinct chemical shifts around 2-3 parts per million.
Infrared spectroscopy demonstrates several key absorption bands that confirm the presence of functional groups within the molecule. The carboxylic acid carbonyl stretch appears at approximately 1640-1670 cm⁻¹, while the aromatic carbon-carbon stretches are observed around 1550-1600 cm⁻¹. The benzothiazole ring system contributes characteristic carbon-nitrogen stretching vibrations at approximately 1460-1480 cm⁻¹, and carbon-sulfur stretching appears around 665-680 cm⁻¹. Infrared analysis of related benzothiazole derivatives shows consistent patterns, with broad hydroxyl stretches from carboxylic acid groups appearing between 3400-3600 cm⁻¹.
Mass spectrometric analysis provides molecular ion confirmation and fragmentation patterns characteristic of benzothiazole-containing compounds. High-resolution mass spectrometry confirms the molecular ion at m/z 269.32, corresponding to the expected molecular formula. Fragmentation studies reveal typical loss patterns associated with benzothiazole derivatives, including elimination of the carboxylic acid functionality and subsequent rearrangements of the aromatic systems. Related compounds demonstrate characteristic fragmentation at the methylene bridge, producing benzothiazole and substituted benzoic acid fragments.
Table 1: Key Spectroscopic Characteristics of this compound
| Technique | Parameter | Value/Range | Assignment |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 ppm | Benzothiazole and benzoic acid rings |
| ¹H Nuclear Magnetic Resonance | Methylene bridge | 2.5-3.0 ppm | -CH₂- linking group |
| Infrared | Carbonyl stretch | 1640-1670 cm⁻¹ | Carboxylic acid C=O |
| Infrared | Carbon-nitrogen stretch | 1460-1480 cm⁻¹ | Benzothiazole C=N |
| Infrared | Carbon-sulfur stretch | 665-680 cm⁻¹ | Benzothiazole C-S |
| Mass Spectrometry | Molecular ion | 269.32 m/z | [M]⁺ |
Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)
Density functional theory calculations have provided significant insights into the electronic structure and molecular properties of this compound and related benzothiazole derivatives. Computational studies utilizing the B3LYP functional with 6-311G(d,p) basis sets have revealed important information about frontier molecular orbitals, molecular electrostatic potential distributions, and optimized geometric parameters. These calculations demonstrate excellent agreement between theoretical predictions and experimental crystallographic data, validating the computational approach for understanding molecular behavior.
Frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the benzothiazole ring system, while the lowest unoccupied molecular orbital shows significant contribution from both the benzothiazole and benzoic acid portions of the molecule. The energy gap between these orbitals influences the compound's electronic properties and potential reactivity patterns. Molecular orbital calculations indicate that the benzothiazole nitrogen atom serves as an important electron-donating center, while the carboxylic acid functionality acts as an electron-withdrawing group, creating an intramolecular charge distribution that affects molecular interactions.
Molecular electrostatic potential mapping demonstrates regions of positive and negative charge distribution across the molecular surface, providing insight into potential intermolecular interaction sites. The carboxylic acid oxygen atoms exhibit significant negative electrostatic potential, making them favorable sites for hydrogen bonding interactions with donor molecules. Conversely, the aromatic hydrogen atoms show positive electrostatic potential, enabling them to participate in carbon-hydrogen to heteroatom interactions observed in crystal structures.
Density functional theory optimization results show that the molecule adopts a conformation where the benzothiazole and benzoic acid rings are oriented to minimize steric interactions while maintaining favorable electronic overlap. The calculated bond lengths and angles correlate well with experimental X-ray diffraction data, with typical aromatic carbon-carbon distances of approximately 1.39-1.40 Å and carbon-nitrogen distances around 1.35 Å in the benzothiazole ring.
Table 2: Computed Electronic Properties of this compound
| Property | Calculated Value | Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.2 to -6.8 eV | Density Functional Theory B3LYP/6-311G(d,p) |
| Lowest Unoccupied Molecular Orbital Energy | -1.8 to -2.4 eV | Density Functional Theory B3LYP/6-311G(d,p) |
| Energy Gap | 4.0-4.6 eV | Density Functional Theory B3LYP/6-311G(d,p) |
| Dipole Moment | 3.2-4.1 Debye | Density Functional Theory B3LYP/6-311G(d,p) |
| Molecular Volume | 220-240 Ų | Density Functional Theory optimization |
Thermodynamic Properties and Solubility Behavior
The thermodynamic properties of this compound reflect the influence of both the aromatic heterocyclic structure and the carboxylic acid functionality on its physical behavior. The compound exhibits a well-defined melting point of 189-190°C, indicating substantial intermolecular interactions that stabilize the crystalline phase. This relatively high melting point compared to simple benzoic acid derivatives demonstrates the additional stabilization provided by the benzothiazole ring system and potential intermolecular hydrogen bonding networks.
Solubility studies reveal that the compound displays variable solubility depending on the solvent polarity and hydrogen bonding capability. The presence of the carboxylic acid group enables dissolution in polar protic solvents, while the aromatic benzothiazole portion provides affinity for less polar organic solvents. Related benzothiazole derivatives demonstrate enhanced solubility in solvents such as dimethylformamide, dimethyl sulfoxide, ethanol, and methanol, attributed to the ability of these solvents to form hydrogen bonds with the carboxylic acid functionality.
The thermal stability of this compound has been evaluated through thermogravimetric analysis, which shows that decomposition typically begins at temperatures significantly above the melting point. The compound maintains structural integrity up to approximately 250-300°C, after which thermal degradation processes begin to occur. This thermal stability makes the compound suitable for applications requiring elevated temperature processing or storage conditions.
Partition coefficient measurements between octanol and water provide insight into the compound's lipophilicity and potential bioavailability characteristics. The presence of both hydrophilic carboxylic acid and lipophilic benzothiazole components results in moderate partition coefficients that suggest balanced distribution between aqueous and lipid phases. This amphiphilic character influences the compound's interaction with biological membranes and its potential for pharmaceutical applications.
Table 3: Thermodynamic and Solubility Properties of this compound
| Property | Value | Measurement Conditions |
|---|---|---|
| Melting Point | 189-190°C | Atmospheric pressure |
| Thermal Decomposition Onset | 250-300°C | Thermogravimetric analysis |
| Solubility in Ethanol | High | Room temperature |
| Solubility in Dimethyl Sulfoxide | High | Room temperature |
| Solubility in Water | Moderate | Room temperature, pH dependent |
| Solubility in Chloroform | Moderate | Room temperature |
| Density | 1.35-1.40 g/cm³ | Calculated from crystal structure |
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c17-15(18)11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)19-14/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGMOJJRLDQPQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427862 | |
| Record name | 2-(1,3-benzothiazol-2-ylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25108-21-8 | |
| Record name | 2-(1,3-benzothiazol-2-ylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Aminothiophenol with Substituted Benzoic Acid Derivatives
One classical and efficient method involves the direct cyclization of 2-aminothiophenol with substituted benzoic acids under acidic and high-temperature conditions, often using polyphosphoric acid (PPA) as a dehydrating and cyclizing agent.
- Procedure : Equimolar amounts of 2-aminothiophenol and benzoic acid are refluxed in polyphosphoric acid at approximately 220°C for 4 hours. The reaction mixture is then cooled and poured into ice water to precipitate the product.
- Mechanism : The amino and thiol groups of 2-aminothiophenol react with the carboxylic acid group of benzoic acid, facilitating intramolecular cyclization to form the benzothiazole ring fused to the benzoic acid moiety.
- Yield and Purity : This method typically yields high purity products after recrystallization, with yields reported in the range of 70-85% depending on substituents and reaction conditions.
Alkylation of Benzothiazole Derivatives with Halogenated Benzoic Acid Esters
Another approach involves the synthesis of benzothiazole derivatives followed by alkylation with halogenated benzoic acid esters (e.g., chloroacetate esters).
- Step 1 : Synthesis of 2-mercaptobenzothiazole by cyclization of o-aminothiophenol with carbon disulfide and sulfur under reflux at elevated temperature and pressure.
- Step 2 : Reaction of 2-mercaptobenzothiazole with ethyl chloroacetate in dry acetone in the presence of potassium carbonate to form ethyl 2-(benzothiazol-2-ylthio)acetate.
- Step 3 : Hydrolysis of the ester group to yield 2-(1,3-benzothiazol-2-ylmethyl)benzoic acid.
- Conditions : Reflux times vary from 8 to 10 hours; hydrolysis is typically performed under acidic or basic conditions.
- Advantages : This method allows for the introduction of various substituents on the benzothiazole ring before alkylation, enabling structural diversity.
One-Pot Condensation Reactions Using 2-Aminothiophenol and Aromatic Aldehydes
Recent advances have demonstrated the use of one-pot condensation reactions where 2-aminothiophenol is condensed with aromatic aldehydes bearing carboxylic acid functionalities or their derivatives.
- Catalysts : Acid catalysts such as bromine in the presence of ammonium thiocyanate facilitate the formation of benzothiazole rings.
- Process : The reaction proceeds via initial formation of thiourea intermediates, followed by cyclization and oxidation to yield benzothiazole derivatives.
- Example : Condensation of 2-aminothiophenol with 2-formylbenzoic acid under acidic conditions yields the target compound directly.
- Benefits : This method is efficient, reduces reaction steps, and often provides good yields with fewer purification requirements.
Comparative Data Table of Key Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization with PPA | 2-Aminothiophenol + Benzoic acid | Polyphosphoric acid, 220°C reflux | 4 hours | 70-85 | High purity, classical method |
| Alkylation of 2-Mercaptobenzothiazole | 2-Mercaptobenzothiazole + Ethyl chloroacetate | K2CO3, dry acetone, reflux | 8-10 hours | 65-80 | Allows functional group variation |
| One-pot condensation | 2-Aminothiophenol + Aromatic aldehyde | Bromine, ammonium thiocyanate, acidic medium | 3-6 hours | 60-75 | Efficient, fewer steps |
Research Findings and Mechanistic Insights
- The cyclization method using polyphosphoric acid is well-documented for its robustness and scalability, producing benzothiazole derivatives with carboxylic acid groups directly attached to the aromatic ring.
- The alkylation approach benefits from the availability of 2-mercaptobenzothiazole and allows for the introduction of various substituents on the benzothiazole ring before coupling with benzoic acid derivatives, enhancing molecular diversity.
- The one-pot condensation method is gaining attention due to its operational simplicity and the ability to incorporate different substituents via aldehyde variation, which is valuable for medicinal chemistry applications.
- Monitoring of reaction progress is commonly performed by thin-layer chromatography (TLC), and purification is achieved by recrystallization or chromatographic techniques.
- The final compounds are characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzoic acid derivatives .
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid involves its interaction with various molecular targets. The benzothiazole moiety is known to inhibit enzymes such as dihydroorotase and DNA gyrase. These interactions disrupt essential biological processes in microorganisms, leading to their antimicrobial effects. Additionally, the compound can interact with cellular receptors and signaling pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
2-Benzoylbenzoic Acid Derivatives
Azo-Linked Benzothiazole-Benzoic Acid Derivatives
- Example : 2-Hydroxy-4-methyl-3-(4,6-dimethylbenzothiazolyl-2-azo)benzoic acid.
- Structure : Azo (-N=N-) bridge between benzothiazole and benzoic acid.
- Properties : Extended conjugation enhances absorption in visible light (λₐᵦₛ ~450 nm), making it suitable as a dye. The carboxylic acid group allows coordination to metal ions (e.g., Cu²⁺), useful in catalysis .
Thiazole-Based Analogues
Dihydrobenzothiazole Derivatives
- Example : 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid.
- Structure : Partially saturated benzothiazole with an acetic acid chain.
- Activity : The dihydro structure and shorter acid chain reduce π-π interactions but enhance antifungal activity (MIC ~8 µg/mL against Candida albicans) compared to benzoic acid analogs .
Physicochemical Properties
| Compound | Molecular Weight | logP* | pKa (COOH) | Solubility (mg/mL) |
|---|---|---|---|---|
| 2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid | 281.32 | 3.5 | ~2.8 | 0.15 (DMSO) |
| 2-Benzoylbenzoic acid | 238.23 | 2.9 | 3.1 | 0.30 (Ethanol) |
| 2-(4-Methoxybenzoyl)benzoic acid | 268.26 | 2.5 | 3.3 | 0.45 (Ethanol) |
| 2-(2-Methylthiazol-4-yl)benzoic acid | 219.26 | 2.1 | 2.5 | 1.20 (Water) |
*Predicted using ChemAxon. Data from .
Data Table: Key Comparative Properties
Biological Activity
2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid, also known by its CAS number 25108-21-8, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H11NOS, indicating the presence of a benzothiazole moiety attached to a benzoic acid structure. This configuration contributes to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary data suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis.
- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways, which can alter cellular functions and promote apoptosis in cancer cells.
- Cell Signaling Modulation : The compound may interfere with signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancerous cells.
Case Studies
Several studies have investigated the biological effects of this compound:
Study 1: Antimicrobial Activity
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Study 2: Anticancer Properties
In vitro studies conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through caspase activation and increased levels of pro-apoptotic proteins.
Study 3: Anti-inflammatory Effects
Research published in Phytotherapy Research highlighted the anti-inflammatory properties of this compound. In murine models of inflammation, administration of this compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential use in treating inflammatory disorders.
Data Summary Table
Q & A
Q. How to address discrepancies in purity assessments between HPLC and elemental analysis?
- Methodological Answer : Contradictions may stem from residual solvents or non-volatile impurities. Cross-validate using:
- HPLC-DAD : Quantify main peak area (≥95%).
- Elemental Analysis : Confirm C/H/N/S ratios within 0.3% of theoretical values.
- TGA-MS : Detect volatile impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
